Enhanced Lipophilicity (Consensus Log P 2.57) vs. Non-Brominated Analog 2-Methyl-4-(trifluoromethyl)pyrimidine
5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine exhibits a Consensus Log P of 2.57, as calculated by averaging five independent prediction models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . Its replacement, the non-brominated analog 2-Methyl-4-(trifluoromethyl)pyrimidine, has a predicted XLogP3-AA of 1.88 [1]. This represents a significant lipophilicity increase of approximately 0.69 log units for the target compound. Aqueous solubility is correspondingly reduced, with a predicted Log S (ESOL) of -3.03 (0.225 mg/mL) for the target , compared to a predicted Log S of -2.67 for the non-brominated analog [1]. The bromine atom's contribution to lipophilicity is a critical design parameter for medicinal chemists optimizing membrane permeability.
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Consensus Log Po/w: 2.57 (Average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
| Comparator Or Baseline | 2-Methyl-4-(trifluoromethyl)pyrimidine (CAS 149771-18-6): XLogP3-AA: 1.88 |
| Quantified Difference | A 0.69 log unit increase in predicted Log P for the target compound. |
| Conditions | In silico predictions; Consensus Log Po/w from Bidepharm product page; Comparator XLogP3-AA from PubChem. |
Why This Matters
A 0.69 log unit increase in lipophilicity can translate to significantly higher membrane permeability, a crucial parameter for oral bioavailability and CNS penetration in drug development.
- [1] PubChem. Compound Summary for CID 8278975, 2-Methyl-4-(trifluoromethyl)pyrimidine; Computed Properties. View Source
